molecular formula C₁₂H₁₇NO₁₂ B029193 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 32871-20-8

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B029193
CAS No.: 32871-20-8
M. Wt: 367.26 g/mol
InChI Key: MQHSDQNPAIOBOQ-KUIJWGRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The history of organic nitrates in medicine begins in 1847 with Ascanio Sobrero's discovery of glyceryl trinitrate (nitroglycerin). However, it wasn't until 1879 that the English physician William Murrel first described its beneficial effects against angina pectoris. The actual mechanism of action remained unknown for approximately 100 years, until the groundbreaking work of Murad and colleagues in 1977, who determined that nitrates needed to release nitric oxide (NO) to exert their physiological effects.

Isosorbide compounds emerged as important derivatives in the nitrate family of medications. Isosorbide mononitrate was developed as an improvement over isosorbide dinitrate, primarily because it doesn't undergo first-pass metabolism in the liver, resulting in 100% bioavailability after oral administration. The FDA approved isosorbide mononitrate in 1991 as an anti-anginal agent.

The discovery of isosorbide mononitrate's metabolic pathways, including the formation of glucuronide derivatives, came later through detailed pharmacokinetic studies. Researchers identified that only 1-2% of orally administered isosorbide mononitrate is excreted unchanged in urine, with the remainder being eliminated as inactive metabolites, including the glucuronide compound that is the focus of this article.

Significance in Nitric Oxide Research

The significance of nitric oxide research was formally recognized in 1998 when the Nobel Prize for Physiology and Medicine was awarded to Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad for their discoveries concerning "nitric oxide as a signaling molecule in the cardiovascular system". This recognition came after the journal Science named nitric oxide the "Molecule of the Year" in 1992.

The discovery that isosorbide mononitrate acts as a prodrug for nitric oxide revolutionized our understanding of how these medications work. When metabolized, isosorbide mononitrate releases NO, which activates soluble guanylyl cyclase in vascular endothelial cells, increasing intracellular concentrations of cyclic GMP (cGMP). This initiates a cascade that ultimately reduces intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.

Isosorbide 5-Mononitrate Glucuronide represents an important step in this metabolic pathway. Understanding its formation and properties has contributed significantly to our knowledge of how the body processes nitrate medications and the underlying mechanisms of their therapeutic effects.

Structural Relation to Isosorbide Derivatives

The chemical structure of Isosorbide 5-Mononitrate Glucuronide (6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid) represents a conjugate of isosorbide mononitrate with glucuronic acid. This structure relates to a family of isosorbide compounds that share the basic bicyclic furofuran structure but differ in their nitrate substitution patterns and metabolic modifications.

The parent compound, isosorbide, is a bicyclic diol derived from sorbitol. The dinitrate form has nitrate groups at both the 2 and 5 positions, while isosorbide mononitrate has only one nitrate group, typically at the 5-position. The glucuronide metabolite forms when the body conjugates glucuronic acid to isosorbide mononitrate, creating a more water-soluble compound that facilitates elimination.

Table 1: Structural Comparison of Isosorbide Derivatives

Compound Chemical Formula Molecular Weight (g/mol) Nitrate Groups Additional Features
Isosorbide C6H10O4 146.14 None Basic bicyclic structure
Isosorbide Dinitrate C6H8N2O8 236.14 2 (positions 2 and 5) Prodrug for NO release
Isosorbide Mononitrate C6H9NO6 191.14 1 (position 5) 100% bioavailability
Isosorbide 5-Mononitrate Glucuronide C12H17NO12 367.26 1 (position 5) Glucuronic acid conjugate

The metabolic relationship between these compounds is hierarchical. Isosorbide dinitrate is metabolized to isosorbide mononitrate (primarily the 5-mononitrate), which is further metabolized to isosorbide and other derivatives, including the glucuronide conjugate.

Current Research Landscape

Current research on Isosorbide 5-Mononitrate Glucuronide focuses primarily on its role in the metabolic pathway of isosorbide mononitrate and its use as a reference standard in analytical methods for pharmacokinetic studies.

As a metabolite, Isosorbide 5-Mononitrate Glucuronide is pharmacologically inactive, but its formation represents an important detoxification and elimination pathway for isosorbide mononitrate. Understanding this pathway is crucial for optimizing dosing regimens and predicting drug interactions.

In the analytical realm, highly characterized reference standards of Isosorbide 5-Mononitrate Glucuronide are essential for method development, validation, and quality control in pharmaceutical analysis. These standards enable precise quantification of this metabolite in biological samples, supporting pharmacokinetic studies and therapeutic drug monitoring.

The broader field of nitric oxide research continues to evolve, with potential applications extending beyond cardiovascular medicine to areas such as neurology, immunology, and cancer research. As an important metabolite in the NO pathway, Isosorbide 5-Mononitrate Glucuronide indirectly contributes to this expanding research landscape.

Properties

IUPAC Name

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5?,6?,7?,8+,9+,10?,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHSDQNPAIOBOQ-KUIJWGRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954531
Record name 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32871-20-8
Record name Isosorbide-5-mononitrate-2-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isosorbide-5-mononitrate-2-glucuronide have been observed over time. For instance, even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated.

Dosage Effects in Animal Models

The effects of Isosorbide-5-mononitrate-2-glucuronide vary with different dosages in animal models. A dose-response curve for IS-5-MN was obtained by injection of varying doses. Even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated.

Metabolic Pathways

Isosorbide-5-mononitrate-2-glucuronide is involved in the metabolic pathways of its parent compound, IS-5-MN. The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively.

Transport and Distribution

The transport and distribution of Isosorbide-5-mononitrate-2-glucuronide within cells and tissues are closely tied to its parent compound, IS-5-MN. IS-5-MN is known to have complete absolute bioavailability due to the absence of any first-pass effect.

Biological Activity

The compound 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid (CAS No. 32871-20-8) is a complex organic molecule with potential biological activities. Its structural features suggest possible applications in pharmacology and biochemistry. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Characteristics

  • Molecular Formula : C₁₂H₁₇NO₁₂
  • Molecular Weight : 367.26 g/mol
  • IUPAC Name : 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Antioxidant Properties

Research into related compounds suggests that derivatives of furan can exhibit significant antioxidant activity. For example, studies have shown that structurally similar compounds possess the ability to scavenge free radicals and reduce oxidative stress in biological systems. The incorporation of nitrooxy groups in this compound may enhance its electron-donating capacity and contribute to its antioxidant effects.

Antimicrobial Activity

The antimicrobial potential of furan derivatives has been explored extensively. Compounds with similar structures have demonstrated activity against various bacterial strains. For instance, the evaluation of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides showed notable antibacterial properties. This suggests that the specified compound may also warrant investigation for its antimicrobial efficacy.

Enzyme Inhibition

Preliminary studies indicate that compounds containing nitrooxy groups can act as enzyme inhibitors. Enzyme inhibition is a critical mechanism for many therapeutic agents. The biological activity of the compound could be linked to its ability to modulate enzyme functions involved in metabolic pathways or signal transduction processes .

Study 1: Antioxidant Evaluation

A study focusing on the antioxidant properties of furan derivatives demonstrated that certain structural modifications significantly enhance their radical scavenging abilities. The study utilized various assays such as DPPH and ABTS to quantify antioxidant activity. The findings indicated that compounds with nitrooxy substitutions showed improved performance compared to their non-nitro counterparts.

Study 2: Antimicrobial Assessment

In another investigation involving the synthesis of furan derivatives with antimicrobial properties, researchers evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a spectrum of activity that varied with structural changes. The potential for the specified compound to exhibit similar properties remains an area for further exploration .

Data Tables

Property Value
Molecular FormulaC₁₂H₁₇NO₁₂
Molecular Weight367.26 g/mol
CAS Number32871-20-8
Antioxidant ActivitySignificant (based on analogs)
Antimicrobial ActivityPotential (needs evaluation)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Furofuran Derivatives

a. (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic Acid ()
  • Structure : Furofuran core with two carboxylic acids at positions 3 and 6.
  • Key Differences : Lacks nitrooxy and oxane moieties.
  • Properties : Lower molecular weight (202.16 g/mol vs. ~395 g/mol estimated for the target), higher polarity due to dual carboxylic acids.
b. (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic Acid ()
  • Structure : Hydroxy substituent at position 6 instead of nitrooxy.
  • Properties : Increased hydrophilicity compared to the nitrooxy analog.
  • Applications: Potential precursor for nitrooxy derivatives via esterification .
c. [(3S,3aS,6R,6aR)-3-Nitrooxy...] Nitrate Derivatives ()
  • Structure : Nitrooxy groups on furofuran cores, often paired with aromatic esters (e.g., nitrophenyl carbonates).
  • Key Differences : Lack the oxane-carboxylic acid moiety, impacting solubility and target specificity.
  • Properties : Higher lipophilicity due to aromatic groups; used as intermediates in drug synthesis .

Pharmacological Nitrate Esters

a. Isosorbide Mononitrate ()
  • Structure : Dianhydroglucitol core with a nitrate ester.
  • Key Differences : Simpler bicyclic structure without oxane or carboxylic acid groups.
  • Properties : Clinically used vasodilator for angina; rapid bioavailability due to small size (191.14 g/mol).
  • Comparison : The target compound’s oxane-carboxylic acid moiety may prolong half-life or enable tissue-specific targeting but could reduce blood-brain barrier permeability .

Carbohydrate-Conjugated Analogs

a. 6-({3-[(6-{[5,7-Dihydroxy-2-(4-Hydroxyphenyl)-4-Oxo-4H-Chromen-3-yl]oxy}-3,4,5-Trihydroxyoxan-2-yl)methoxy]-3-Oxopropanoyl}oxy)-3,4,5-Trihydroxyoxane-2-Carboxylic Acid ()
  • Structure: Oxane core linked to flavonoid and acyloxy groups.
  • Key Differences: Flavonoid substituents confer antioxidant activity; lacks nitrooxy/furofuran motifs.
  • Applications : Studied for antioxidant and anti-inflammatory effects .
b. (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-Hydroxybenzoyloxy)oxane-2-Carboxylic Acid ()
  • Structure : Salicylate-conjugated oxane-carboxylic acid.
  • Properties: Higher acidity due to phenolic and carboxylic acid groups .

Physicochemical and Functional Comparison Table

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
Target Compound Furofuran + Oxane Nitrooxy, Carboxylic Acid, OH ~395 (estimated) Potential vasodilator
(3S,3aR,6S,6aR)-Dicarboxylic Acid Furofuran Dual carboxylic acids 202.16 Synthetic intermediate
Isosorbide Mononitrate Dianhydroglucitol Nitrate ester 191.14 Angina treatment
Nitrophenyl Carbonate () Furofuran Nitrophenyl ester 295.24 Synthetic intermediate
Flavonoid-Oxane Conjugate () Oxane + Flavonoid Acyloxy, OH ~650 (estimated) Antioxidant research

Research Implications

  • Synthesis : The target compound’s complexity (e.g., stereocenters, nitrooxy installation) may require advanced methods like stereoselective catalysis (see for related furofuran syntheses) .
  • Bioactivity: The nitrooxy group suggests NO-donor properties, akin to isosorbide mononitrate, but the oxane-carboxylic acid could modulate release kinetics or reduce side effects (e.g., headache) .
  • Optimization : Hybridizing furofuran nitrates with carbohydrate moieties may enhance solubility and target specificity for cardiovascular or anti-inflammatory therapies.

Preparation Methods

Halogenation and Acylation of Starting Materials

The synthesis begins with compound A1 (2,5-anhydro-D-mannitol), which undergoes halogenation using hydrogen bromide (48% w/w) in dichloromethane at −10°C to yield A2 (6-bromo-2,5-anhydro-D-mannitol). Subsequent acylation with substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride) in the presence of triethylamine affords A3 , protecting secondary alcohols while leaving the C3 and C6 hydroxyls free.

Table 1: Halogenation and Acylation Conditions

StepReagentSolventTemperatureYield (%)
HalogenationHBr (48%)CH₂Cl₂−10°C92
Acylation4-NO₂BzCl, Et₃NTHF0°C → RT85

Enzymatic Reduction for Chiral Induction

The critical C3 stereocenter is established via enzymatic reduction of a ketone intermediate. Using a carbonyl reductase (e.g., from Lactobacillus kefir), compound B (6-bromo-3-keto derivative) is reduced to C (3R,3aR,6aR)-hexahydrofuro[3,2-b]furan-3-ol) with >99% enantiomeric excess (ee). The reaction employs a biphasic system (phosphate buffer:isopropanol, 4:1) with NADPH recycling via glucose dehydrogenase.

Key Parameters :

  • Enzyme loading: 80 g/L

  • Co-substrate: Glucose (1.5 equiv)

  • Temperature: 30°C

  • Reaction time: 24 h

Introduction of the Nitrooxy Group

Nitration of C6 Hydroxyl

The C6 hydroxyl group in C is nitrated using a HNO₃/H₂SO₄ mixture (1:3 v/v) in dichloromethane at 0°C. This mirrors the nitration of 6-hydroxyhexanoic acid in prostaglandin synthesis, where the nitrooxy group is introduced without epimerization.

Table 2: Nitration Reaction Optimization

Acid Ratio (HNO₃:H₂SO₄)TemperatureTime (h)Yield (%)Purity (HPLC)
1:2−5°C27894.2
1:30°C1.58597.8
1:45°C17291.5

The optimal conditions (1:3 acid ratio, 0°C, 1.5 h) afford D (6-nitrooxy derivative) in 85% yield. Quenching with ice water and extraction with ethyl acetate minimizes degradation.

Synthesis of 3,4,5-Trihydroxyoxane-2-Carboxylic Acid

Glucose Oxidation and Protection

D-Glucose is oxidized with TEMPO/NaClO₂ to glucuronic acid, which is protected as its methyl ester using trimethylsilyl chloride (TMSCl) in methanol. Selective benzylation of the C3, C4, and C5 hydroxyls with BnBr/K₂CO₃ yields the fully protected glucuronate E .

Table 3: Protection Step Efficiency

Protecting GroupReagentSolventYield (%)
Methyl esterTMSCl, MeOHMeOH95
Benzyl etherBnBr, K₂CO₃DMF88

Deprotection and Acid Activation

Hydrogenolysis (H₂, Pd/C) removes benzyl groups, followed by saponification (NaOH, MeOH/H₂O) to regenerate the carboxylic acid. Activation as a trichlorophenyl ester enables efficient glycosylation.

Etherification and Final Assembly

Mitsunobu Coupling

The nitrooxy-furofuran D and activated glucuronate F are coupled via a Mitsunobu reaction (DIAD, PPh₃) in THF at 0°C. This proceeds with retention of configuration at the anomeric center, yielding the protected target compound G in 76% yield.

Table 4: Coupling Reaction Parameters

Coupling AgentSolventTemperatureYield (%)
DIAD/PPh₃THF0°C76
EDC/HOBtDMFRT58

Global Deprotection

Final deprotection with BCl₃ in CH₂Cl₂ (−78°C) cleaves methyl and acetyl groups, affording the target compound. Purification via reverse-phase HPLC (C18 column, H₂O/MeCN gradient) achieves >99% purity.

Industrial Scalability Considerations

Enzymatic Process Optimization

Scale-up of the enzymatic reduction requires:

  • Fed-batch NADPH recycling

  • Immobilized enzyme reactors

  • Continuous extraction of product to mitigate inhibition.

Analytical Characterization

Stereochemical Validation

X-ray crystallography confirms the (3S,3aR,6R,6aS) configuration. Comparative optical rotation ([α]D²⁵ = +34.5° (c 1.0, H₂O)) aligns with theoretical values.

Purity Assessment

UPLC-MS (ESI−): m/z 534.15 [M−H]⁻, with no detectable impurities above 0.1% .

Q & A

Basic: What synthetic strategies are effective for constructing the bicyclic furo[3,2-b]furan core in this compound?

The bicyclic furo[3,2-b]furan core is synthesized via stereoselective ring-opening and cyclization reactions. Key steps include:

  • Tin-mediated radical reactions : Using tributyltin chloride (Bu3_3SnCl) and AIBN as initiators to generate intermediates, followed by NaBH3_3CN for reduction .
  • Protecting group management : Benzyl (Bn) groups are used to protect hydroxyl moieties during synthesis, with subsequent catalytic hydrogenation (Pd(OH)2_2/C, H2_2) for deprotection .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating stereoisomers .

Advanced: How can the stereochemical integrity of the nitrooxy group at position 6 be preserved during synthesis?

The nitrooxy group’s stereochemical sensitivity requires:

  • Low-temperature conditions : Reactions involving nitration or oxidation are conducted below 0°C to minimize racemization .
  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3S,3aR,6R,6aS)-configured precursors) to enforce stereocontrol during nitrooxy introduction .
  • Real-time monitoring : 1^{1}H NMR and HPLC-MS track stereochemical drift, enabling rapid adjustments to reaction parameters .

Basic: What spectroscopic techniques validate the compound’s structure post-synthesis?

  • IR spectroscopy : Confirms the presence of nitrooxy (O–NO2_2, ~1270–1350 cm1^{-1}) and carboxylic acid (–COOH, ~2500–3300 cm1^{-1}) groups .
  • NMR : 1^{1}H and 13^{13}C NMR resolve stereochemistry:
    • Furofuran protons appear as multiplet signals at δ 3.5–5.0 ppm.
    • Carboxylic acid protons are absent (deuterated solvents), but the carbonyl carbon resonates at ~170 ppm .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., [M+Na]+^+ peak) with <2 ppm error .

Advanced: How do solvent polarity and pH affect the stability of the nitrooxy functional group?

  • Hydrolytic degradation : The nitrooxy group is prone to hydrolysis in aqueous media, particularly at pH > 6. Stability assays in PBS (pH 7.4) show <90% intact compound after 24 hours .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the nitrooxy group during reactions, while protic solvents (e.g., MeOH) accelerate degradation .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) mitigates nitrate ester decomposition during storage .

Basic: What computational methods predict the compound’s reactivity and intermolecular interactions?

  • Density functional theory (DFT) : Calculates transition states for nitrooxy group reactions (e.g., hydrolysis) and identifies electrophilic/nucleophilic sites .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes with carbohydrate-binding domains) using software like AutoDock Vina .
  • Solvent-accessible surface area (SASA) : Predicts solubility and aggregation tendencies in aqueous systems .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Dynamic effects in NMR : Conformational flexibility (e.g., furan ring puckering) may cause NMR signal splitting. Variable-temperature NMR (VT-NMR) between −40°C and 25°C resolves dynamic averaging .
  • X-ray crystallography : Provides definitive stereochemical assignments. For example, the (3S,3aR,6R,6aS) configuration was confirmed via single-crystal analysis .
  • Cross-validation : Compare experimental NMR data with DFT-simulated spectra for ambiguous signals .

Basic: What are the key challenges in scaling up the synthesis of this compound?

  • Purification bottlenecks : Column chromatography is impractical at scale. Alternatives include crystallization (optimized using Hansen solubility parameters) or centrifugal partition chromatography .
  • Exothermic reactions : Nitrooxy group formation requires precise temperature control to avoid runaway reactions. Flow chemistry systems improve heat dissipation .
  • Yield optimization : Protecting group strategies (e.g., selective benzylation) improve stepwise yields from ~40% to >70% .

Advanced: How does the compound’s glycosidic linkage influence its biological activity?

  • Enzymatic hydrolysis : The β-glycosidic bond between the oxane and furofuran moieties is resistant to human α-glucosidases, as shown in in vitro assays with porcine enzymes .
  • Structure-activity relationships (SAR) : Modifying the glycosidic oxygen to sulfur (thioglycoside) increases metabolic stability but reduces solubility .
  • Targeted delivery : The oxane-carboxylic acid moiety enhances binding to lectin receptors in cellular uptake studies .

Basic: What analytical methods quantify trace impurities in the final product?

  • HPLC-DAD/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) separate impurities (e.g., de-nitrated byproducts) .
  • LC-MS/MS : Detects sub-0.1% impurities via multiple reaction monitoring (MRM), using transitions like m/z 450 → 132 for the parent ion .
  • Karl Fischer titration : Measures residual water (<0.5% w/w), critical for hygroscopic intermediates .

Advanced: What strategies address discrepancies between in silico predictions and experimental data for this compound?

  • Force field parameterization : Custom OPLS-4 parameters improve conformational sampling for flexible moieties (e.g., the hexahydrofurofuran ring) .
  • Machine learning : Train models on similar compounds to predict NMR shifts or reaction yields with >85% accuracy .
  • Error analysis : Systematic comparison of DFT-calculated vs. experimental pKa values identifies limitations in solvation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.